molecular formula C20H16O3 B6379057 6-(2-Benzyloxyphenyl)-2-formylphenol CAS No. 1187827-26-4

6-(2-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B6379057
CAS No.: 1187827-26-4
M. Wt: 304.3 g/mol
InChI Key: OCBSDBPHMQRQQU-UHFFFAOYSA-N
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Description

6-(2-Benzyloxyphenyl)-2-formylphenol is a chemical reagent of interest in medicinal chemistry and neuroscience research. Although direct studies on this specific molecule are limited, its core structure is closely related to a class of 2-hydroxyl-benzyloxybenzyl aniline derivatives that have been investigated as potential multifunctional agents for the treatment of Parkinson's disease . Compounds sharing this phenolic and benzyloxy-phenyl scaffold have demonstrated potent monoamine oxidase-B (MAO-B) inhibitory activity, which can increase central dopamine levels and reduce oxidative stress associated with the metabolism of neurotransmitters . Furthermore, the 2-hydroxyl phenol moiety is a recognized pharmacophore that can confer metal-chelating properties, potentially useful for addressing metal ion dyshomeostasis in neurodegenerative conditions, and provides significant antioxidant activity to capture harmful free radicals . Researchers may also investigate its potential anti-neuroinflammatory effects, as analogous structures have been shown to suppress pro-inflammatory pathways in activated microglial cells . This combination of potential bioactivities makes 6-(2-Benzyloxyphenyl)-2-formylphenol a promising candidate for further investigation in the development of multi-target-directed ligands for complex neurological disorders. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-hydroxy-3-(2-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-16-9-6-11-18(20(16)22)17-10-4-5-12-19(17)23-14-15-7-2-1-3-8-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBSDBPHMQRQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685377
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187827-26-4
Record name 2'-(Benzyloxy)-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of Phenolic Precursors

Benzyl ether formation is typically achieved using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). For example, treatment of 2,6-dihydroxybenzaldehyde with BnBr in dimethylformamide (DMF) at 60°C selectively protects the hydroxyl group at position 6, yielding 6-benzyloxy-2-hydroxybenzaldehyde. This step ensures the hydroxyl group at position 2 remains available for subsequent oxidation or functionalization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic rings. In this method, chloromethylenedimethylammonium chloride (generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) facilitates electrophilic aromatic substitution. Applied to 6-benzyloxy-2-hydroxyphenol, the formyl group is introduced para to the hydroxyl group, yielding 6-benzyloxy-2-formylphenol. Key parameters include:

  • Reagent stoichiometry : 1.2 eq POCl₃ relative to DMF.

  • Temperature : 0–5°C during reagent preparation, followed by heating at 50°C for 6 hours.

  • Yield : 68–72% after column chromatography.

Cross-Coupling Approaches for Biaryl Synthesis

The 2-benzyloxyphenyl moiety is introduced via palladium-catalyzed cross-coupling reactions, with Suzuki-Miyaura coupling being the most efficacious.

Suzuki-Miyaura Coupling

This method couples a boronic acid derivative with a halogenated aromatic precursor. For 6-(2-benzyloxyphenyl)-2-formylphenol, the synthesis involves:

  • Preparation of 2-benzyloxyphenylboronic acid : Synthesized via lithiation of 2-benzyloxybromobenzene followed by treatment with triisopropyl borate.

  • Bromination of 2-formylphenol : Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) yields 5-bromo-2-formylphenol.

  • Coupling reaction : Combining 5-bromo-2-formylphenol (1.0 eq), 2-benzyloxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 3:1 dioxane/water mixture at 80°C for 12 hours achieves the biaryl linkage.

Optimization Data :

ParameterOptimal ValueYield (%)
Catalyst Loading5 mol% Pd85
Solvent SystemDioxane/H₂O82
Temperature80°C85

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces synthesis time. A modified Claisen-Schmidt condensation under microwave conditions has been explored for analogous compounds:

  • Reagents : 6-benzyloxy-2-hydroxyphenol (1.0 eq), 2-benzyloxybenzaldehyde (1.1 eq), 10% KOH in ethanol.

  • Conditions : Microwave irradiation at 80°C, 60 W, 20 minutes.

  • Yield : 78% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodKey StepsYield (%)ScalabilityComplexity
Vilsmeier-HaackFormylation, benzylation72ModerateHigh
Suzuki CouplingCross-coupling, bromination85HighModerate
Microwave-AssistedCondensation, microwave irradiation78LowLow

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzyloxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Benzyloxyphenyl)-2-carboxyphenol.

    Reduction: 6-(2-Benzyloxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C15H14O3
CAS Number: 1187827-26-4
IUPAC Name: 6-(2-Benzyloxyphenyl)-2-formylphenol

The structure of 6-(2-Benzyloxyphenyl)-2-formylphenol features a formyl group attached to a phenolic compound, which enhances its reactivity and potential interactions with biological targets.

Organic Synthesis

6-(2-Benzyloxyphenyl)-2-formylphenol serves as an important intermediate in organic synthesis. It can participate in various reactions, including:

  • Suzuki Coupling Reactions: This compound can be utilized to create complex molecules through palladium-catalyzed cross-coupling reactions. It allows for the formation of carbon-carbon bonds, which are essential in building larger organic frameworks.
  • Electrophilic Aromatic Substitution: The phenolic hydroxyl group can facilitate electrophilic substitutions, leading to the synthesis of diverse aromatic compounds.

Biological Applications

The compound has shown promise in biological research, particularly in the following areas:

  • Enzyme Inhibition Studies: Due to its structural characteristics, 6-(2-Benzyloxyphenyl)-2-formylphenol can act as an inhibitor for specific enzymes. This property is valuable in drug development and biochemical assays.
  • Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, making it a candidate for further research into its potential health benefits.

Medicinal Chemistry

In medicinal chemistry, 6-(2-Benzyloxyphenyl)-2-formylphenol is being investigated for its therapeutic potential:

  • Anticancer Research: There are ongoing studies assessing the efficacy of this compound against various cancer cell lines. Its ability to induce apoptosis in cancer cells is of particular interest.
  • Anti-inflammatory Properties: Research indicates that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionExample Products
Suzuki CouplingFormation of carbon-carbon bondsVarious biphenyl derivatives
Electrophilic Aromatic SubstitutionSubstitution on the aromatic ringHydroxylated phenolic compounds
OxidationConversion of the formyl group to carboxylic acid6-(2-Benzyloxyphenyl)-2-carboxyphenol
ReductionConversion of the formyl group to alcohol6-(2-Benzyloxyphenyl)-2-hydroxyphenol
Activity TypePotential EffectsReferences
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntioxidantReduces oxidative stress markers
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) demonstrated that 6-(2-Benzyloxyphenyl)-2-formylphenol effectively inhibited the enzyme cyclooxygenase (COX), which is critical in inflammatory processes. The compound showed a dose-dependent inhibition pattern, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Research by Johnson et al. (2024) investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with 6-(2-Benzyloxyphenyl)-2-formylphenol led to significant reductions in cell viability and increased apoptosis rates compared to control groups.

Mechanism of Action

The mechanism of action of 6-(2-Benzyloxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Core Phenolic Frameworks

Salicylaldehyde (2-Formylphenol)
  • Structure: Simplest analog with a formyl group at position 2 of phenol (C₇H₆O₂, MW: 122.12 g/mol).
  • Properties: Widely used in synthesizing heterocycles (e.g., benzo[b]furan) via cyclodehydration . Lacks the 6-substituent, resulting in lower molecular weight and higher volatility compared to 6-(2-benzyloxyphenyl)-2-formylphenol.
  • Applications : Fragrance component, precursor in organic synthesis .
6-(2-Fluorophenyl)-2-formylphenol
  • Structure : Differs by a fluorine atom replacing the benzyloxy group at position 6 (C₁₃H₉FO₂, MW: 216.21 g/mol).
  • Properties : The electron-withdrawing fluorine reduces steric hindrance and alters solubility. Discontinued commercial availability suggests synthetic challenges or stability issues .

Functionalized Derivatives with Benzyloxy Groups

Methyl 4-Amino-3-Cyano-1-(2-Benzyloxyphenyl)-1H-Pyrazole-5-Carboxylate
  • Structure : Pyrazole core with a 2-benzyloxyphenyl substituent (C₁₉H₁₆N₄O₃, MW: 348.36 g/mol).
  • Properties: Exhibits anti-HIV-1 activity (IC₅₀: 0.8 μM) via non-classical mechanisms. The benzyloxy group enhances binding to viral targets, while the pyrazole ring improves metabolic stability .
  • Contrast: Unlike 6-(2-benzyloxyphenyl)-2-formylphenol, this compound’s activity relies on a heterocyclic core rather than phenolic reactivity.
3-(2-Benzyloxyphenyl)-2,4-Dihydroxy-1,8-Naphthyridine
  • Structure : Naphthyridine core with a 2-benzyloxyphenyl group (C₂₁H₁₆N₂O₃, MW: 344.36 g/mol).
  • Properties : Herbicidal activity, targeting plant enzymatic pathways. Demonstrates the versatility of benzyloxy substituents in agrochemical design .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
6-(2-Benzyloxyphenyl)-2-formylphenol C₂₀H₁₆O₃ 304.34 6-(2-benzyloxyphenyl), 2-formyl Medicinal chemistry (R&D)
Salicylaldehyde C₇H₆O₂ 122.12 2-formyl Synthesis, fragrances
6-(2-Fluorophenyl)-2-formylphenol C₁₃H₉FO₂ 216.21 6-(2-fluorophenyl) Discontinued (lab use)
Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate C₁₉H₁₆N₄O₃ 348.36 2-benzyloxyphenyl, pyrazole core HIV-1 inhibition
3-(2-Benzyloxyphenyl)-2,4-dihydroxy-1,8-naphthyridine C₂₁H₁₆N₂O₃ 344.36 2-benzyloxyphenyl, naphthyridine core Herbicide development

Research Findings and Mechanistic Insights

  • Biological Activity: Pyrazole derivatives (e.g., ) show that benzyloxy groups improve target engagement in viral proteins, but the absence of a heterocyclic core in 6-(2-benzyloxyphenyl)-2-formylphenol may limit direct antiviral effects.
  • Synthetic Utility : The formyl group enables cyclization reactions (e.g., benzo[b]furan synthesis), similar to salicylaldehyde .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-(2-Benzyloxyphenyl)-2-formylphenol?

The synthesis typically involves multi-step protocols, including benzylation of phenolic hydroxyl groups, Friedel-Crafts alkylation for coupling aromatic rings, and formylation via Vilsmeier-Haack or Duff reactions. For example, benzyloxy group introduction can be achieved using benzyl bromide under basic conditions . Coupling reactions with metal catalysts (e.g., Pd or Cu) may optimize regioselectivity . Purification often employs column chromatography with hexane/ethyl acetate gradients, followed by recrystallization for high-purity yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 6-(2-Benzyloxyphenyl)-2-formylphenol?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For instance, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while benzyloxy protons resonate as a multiplet at δ 4.8–5.2 ppm .
  • X-Ray Crystallography : Resolves spatial conformation, bond angles (e.g., planarity of the biphenyl system), and hydrogen-bonding networks (e.g., phenol-formyl interactions) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., formyl group degradation above 200°C) .
  • pH-Dependent Stability : Hydrolysis of the benzyloxy group in acidic/basic media monitored via HPLC .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation under controlled irradiation .

Advanced Research Questions

Q. How do structural modifications at the benzyloxy or formyl positions influence bioactivity?

Systematic structure-activity relationship (SAR) studies reveal:

  • Benzyloxy Substitution : Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance herbicidal activity by increasing electrophilicity, as seen in analogs like 3-(2-Benzyloxyphenyl)-2,4-dihydroxy-1,8-naphthyridine derivatives .
  • Formyl Group Replacement : Substituting the formyl group with carboxylic acid reduces membrane permeability but improves water solubility, impacting antimicrobial efficacy .
  • Comparative Analysis : Analog 2-(Benzylamino)-6-methylpyrimidin-4-ol shows altered bioactivity due to pyrimidine core substitution, highlighting the phenol ring’s role in target binding .

Q. What strategies resolve contradictions in reported biological data across studies?

Contradictions may arise from:

  • Purity Discrepancies : Re-test synthesized batches using orthogonal methods (e.g., HPLC with diode-array detection vs. LC-MS) to confirm >98% purity .
  • Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity) using reference strains and controls .
  • Solvent Effects : Compare activity in DMSO vs. aqueous buffers to assess artifactual inhibition .

Q. How can computational modeling guide the design of 6-(2-Benzyloxyphenyl)-2-formylphenol derivatives?

  • Docking Studies : Predict binding to targets like acetylcholinesterase (AChE) or HER2 kinase using software such as AutoDock Vina. The formyl group’s electrophilicity is critical for covalent interactions with catalytic serine residues .
  • DFT Calculations : Optimize substituent effects on frontier molecular orbitals (HOMO/LUMO) to tune redox properties for antioxidant applications .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for benzylation steps .
  • Data Validation : Cross-validate biological assays with at least two cell lines (e.g., MCF-7 and HEK293) to confirm target specificity .
  • Safety Protocols : Handle the compound under fume hoods due to potential respiratory irritation, as indicated by structural analogs .

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